COX-2 Inhibitory Potency: N1-Phenylsulfonyl vs. N1-(4-Methylsulfonylphenyl) Analogs
In a series of 1-[4-(methylsulfonyl)phenyl]-5-phenyl-1H-pyrazole derivatives designed as celecoxib-mimetic COX-2 inhibitors, the closest N1-arylsulfonyl analog of the target compound—1-[4-(methylsulfonyl)phenyl]-5-phenyl-1H-pyrazole (differing from the target compound by having the methylsulfonyl group at the para-position of an N1-phenyl spacer rather than directly attached to N1)—exhibited an IC50 of 10,000 nM against human recombinant COX-2 in a fluorescence-based assay [1]. This value represents a >333-fold loss of potency compared to the clinical benchmark celecoxib (IC50 = 30 nM) [2]. The target compound 5-phenyl-1-(phenylsulfonyl)-1H-pyrazole lacks the aromatic spacer entirely, placing the sulfonyl directly at N1, which further contracts the distance to the catalytic site and is expected to alter both potency and selectivity relative to this N1-aryl analog. However, no direct IC50 measurement for the exact target compound is reported in this dataset.
| Evidence Dimension | COX-2 inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported for 5-phenyl-1-(phenylsulfonyl)-1H-pyrazole in this assay |
| Comparator Or Baseline | 1-[4-(Methylsulfonyl)phenyl]-5-phenyl-1H-pyrazole: IC50 = 10,000 nM (BindingDB BDBM50342194); Celecoxib: IC50 = 30 nM |
| Quantified Difference | Comparator vs. celecoxib: ~333-fold less potent; target compound vs. comparator: structural difference (N1-phenyl spacer absent in target) |
| Conditions | Inhibition of human recombinant COX-2 measured by fluorescence assay after 2 min incubation |
Why This Matters
The data establish the potency threshold for the closest N1-arylsulfonyl analog and highlight that introducing a phenyl spacer results in a dramatic (333-fold) potency collapse relative to celecoxib; procurement of the target compound lacking this spacer enables systematic SAR interrogation of whether direct N1-sulfonyl attachment can rescue or further diminish COX-2 affinity.
- [1] BindingDB Entry BDBM50342194. 1-[1-(4-Methanesulfonyl-phenyl)-5-phenyl-1H-pyrazol-3-ylmethyl]-3-phenyl-urea (CHEMBL1766291). IC50: 1.00E+4 nM. Assay: Inhibition of human recombinant COX-2 after 2 min by fluorescence assay. View Source
- [2] Molecules 2023, 28 (12), 4668. Table 2. IC50 values of six derivatives of COX-2 inhibitory activity in vitro. Celecoxib IC50 = 0.03 ± 0.97 µM (positive control). View Source
